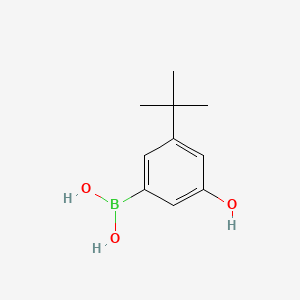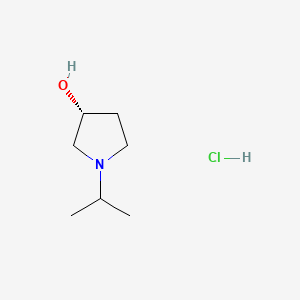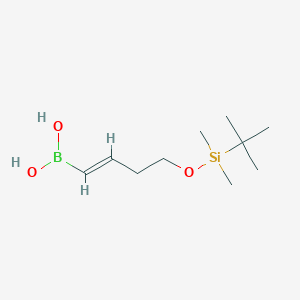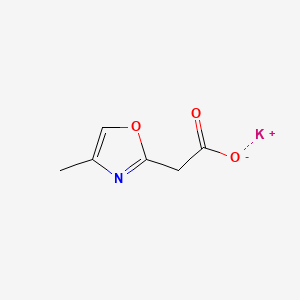
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a potassium ion and a 4-methyl-1,3-oxazol-2-yl group attached to an acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-oxazole with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methyl-1,3-oxazole, potassium hydroxide, acetic acid.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature of around 60-80°C.
Procedure: 4-methyl-1,3-oxazole is dissolved in water, and potassium hydroxide is added to the solution. Acetic acid is then slowly added to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The industrial process may also incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Oxazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, leading to modulation of biological activities. The compound’s effects are mediated by its ability to bind to active sites of enzymes, inhibit or activate specific pathways, and alter cellular processes .
類似化合物との比較
Similar Compounds
- 2-(4-methyl-1,3-oxazol-2-yl)acetic acid
- Potassium 2-(1,3-oxazol-5-yl)acetate
- 2-(5-methyl-1,3-oxazol-2-yl)acetic acid
Uniqueness
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the potassium ion enhances its solubility and reactivity compared to other similar compounds .
特性
分子式 |
C6H6KNO3 |
|---|---|
分子量 |
179.21 g/mol |
IUPAC名 |
potassium;2-(4-methyl-1,3-oxazol-2-yl)acetate |
InChI |
InChI=1S/C6H7NO3.K/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
JBLHZSRIPFNJAH-UHFFFAOYSA-M |
正規SMILES |
CC1=COC(=N1)CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


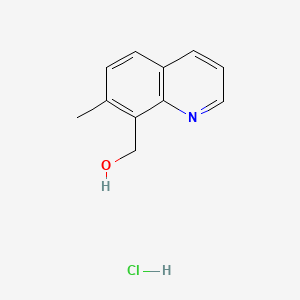
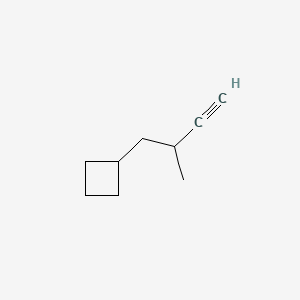
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
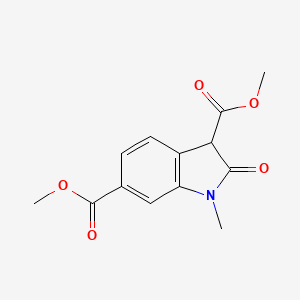
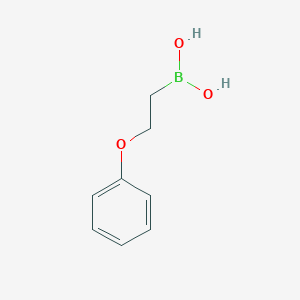
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
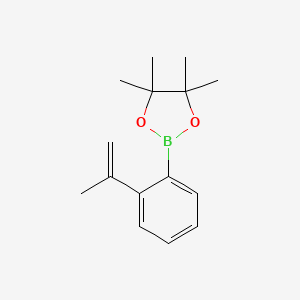

![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
